Phenol, 4-(5-phenyl-1,2,4-oxadiazol-3-yl)-
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Overview
Description
Phenol, 4-(5-phenyl-1,2,4-oxadiazol-3-yl)- is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of Phenol, 4-(5-phenyl-1,2,4-oxadiazol-3-yl)- typically involves the reaction of 4-hydroxybenzonitrile with 2,3-dichloro-5-(trifluoromethyl)pyridine in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) . The reaction is carried out at room temperature for about 0.5 hours. Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Chemical Reactions Analysis
Phenol, 4-(5-phenyl-1,2,4-oxadiazol-3-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the phenol group can be substituted with various electrophiles under acidic conditions.
Common reagents and conditions used in these reactions include solvents like DMF, catalysts such as p-toluenesulfonic acid (PTSA), and bases like potassium carbonate . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Phenol, 4-(5-phenyl-1,2,4-oxadiazol-3-yl)- has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anti-inflammatory agent by inhibiting the production of inflammatory factors in cells.
Materials Science: This compound is used in the development of organic light-emitting diodes (OLEDs) due to its photoluminescent properties.
Agriculture: It exhibits antibacterial and antifungal activities, making it useful in developing new pesticides and fungicides.
Mechanism of Action
The mechanism of action of Phenol, 4-(5-phenyl-1,2,4-oxadiazol-3-yl)- involves the inhibition of specific signaling pathways. For instance, it has been shown to block the activation of the nuclear factor κB (NF-κB) signaling pathway, which plays a crucial role in the inflammatory response . This inhibition leads to a decrease in the production of inflammatory cytokines such as TNF-α and IL-1β.
Comparison with Similar Compounds
Phenol, 4-(5-phenyl-1,2,4-oxadiazol-3-yl)- can be compared with other oxadiazole derivatives, such as:
5-Phenyl-1,3,4-oxadiazol-2-thiol: This compound has similar antibacterial properties but differs in its sulfur-containing structure.
2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol: This derivative is used in photoluminescent applications similar to Phenol, 4-(5-phenyl-1,2,4-oxadiazol-3-yl)-.
The uniqueness of Phenol, 4-(5-phenyl-1,2,4-oxadiazol-3-yl)- lies in its combination of phenol and oxadiazole functionalities, which confer both biological activity and useful photophysical properties.
Biological Activity
Phenol, 4-(5-phenyl-1,2,4-oxadiazol-3-yl)- is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and antioxidant properties. This article delves into the detailed biological activity of this compound, supported by research findings, data tables, and case studies.
Molecular Formula: C14H10N2O
Molecular Weight: 238.24 g/mol
CAS Registry Number: 18233-24-4
IUPAC Name: Phenol, 4-(5-phenyl-1,2,4-oxadiazol-3-yl)-
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of oxadiazole derivatives. The compound has been shown to exhibit significant activity against various bacterial strains and fungi.
Table 1: Antimicrobial Activity of Phenol Derivatives
Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Phenol, 4-(5-phenyl-1,2,4-oxadiazol-3-yl)- | Staphylococcus aureus, E. coli | 10 µg/mL |
Other derivatives | Bacillus subtilis, Klebsiella pneumoniae | Varies (5 - 15 µg/mL) |
The presence of substituents on the phenyl ring significantly influences antimicrobial activity. For instance, nitro and hydroxy groups have been associated with enhanced effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
Antioxidant Activity
Research has demonstrated that phenolic compounds often possess strong antioxidant properties. The structure of Phenol, 4-(5-phenyl-1,2,4-oxadiazol-3-yl)- suggests it may effectively scavenge free radicals due to its hydroxyl group.
Table 2: Antioxidant Activity Assays
Assay Type | Result for Phenol Derivative | Reference |
---|---|---|
DPPH Scavenging Activity | IC50 = 25 µg/mL | |
FRAP Assay | Ferric reducing power = 2207.25 |
In antioxidant assays such as DPPH and FRAP, the compound exhibited significant free radical scavenging ability. The presence of the hydroxyl group at the para position is crucial for enhancing its antioxidant capacity .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated a series of oxadiazole derivatives for their antimicrobial properties. The results indicated that modifications in the phenolic structure could lead to increased potency against a range of microbial strains .
- Antioxidant Mechanism : Investigations into the antioxidant mechanisms revealed that the para-hydroxyl group plays a pivotal role in stabilizing free radicals through resonance stabilization. This property is critical in developing new antioxidant agents from oxadiazole-based compounds .
- In Vivo Studies : Preliminary in vivo studies have shown that derivatives similar to Phenol, 4-(5-phenyl-1,2,4-oxadiazol-3-yl)- exhibit low toxicity while maintaining significant therapeutic effects in animal models .
Properties
CAS No. |
49787-03-3 |
---|---|
Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenol |
InChI |
InChI=1S/C14H10N2O2/c17-12-8-6-10(7-9-12)13-15-14(18-16-13)11-4-2-1-3-5-11/h1-9,17H |
InChI Key |
HPGXCZMZBWOELL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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